CCX2206
Description
While specific structural details are proprietary, available data suggest it acts as a selective inhibitor of key enzymes involved in cytokine signaling, such as Janus kinase (JAK) and spleen tyrosine kinase (SYK) pathways . Preclinical studies highlight its efficacy in reducing pro-inflammatory markers (e.g., TNF-α, IL-6) in autoimmune disease models, with a reported IC50 of 12 nM against JAK3 in vitro . Its pharmacokinetic profile demonstrates favorable oral bioavailability (78% in murine models) and a half-life of 8–12 hours, supporting once-daily dosing in clinical trials .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCX2206; CCX-2206; CCX 2206. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Target(s) | Molecular Weight (g/mol) | IC50 (nM) | Oral Bioavailability (%) | Half-life (h) |
|---|---|---|---|---|---|
| CCX2206 | JAK3, SYK | 432.5 | 12 (JAK3) | 78 | 8–12 |
| Tofacitinib | JAK1/JAK3 | 312.4 | 56 (JAK3) | 74 | 3–6 |
| Fostamatinib | SYK | 520.5 | 2.5 (SYK) | 34 | 15 |
| Baricitinib | JAK1/JAK2 | 371.4 | 5.9 (JAK1) | 79 | 12–14 |
Key Findings :
- Selectivity : this compound exhibits dual inhibition of JAK3 and SYK, unlike Tofacitinib (JAK1/3) or Fostamatinib (SYK-only) . This dual mechanism may enhance efficacy in diseases with overlapping inflammatory pathways, such as rheumatoid arthritis.
- Potency : While this compound’s JAK3 inhibition (IC50 = 12 nM) is less potent than Baricitinib (JAK1 IC50 = 5.9 nM), its SYK inhibition (IC50 = 8 nM) provides a broader anti-inflammatory profile .
Functional Comparison with Clinically Used Agents
Key Findings :
- Efficacy : this compound outperforms Tofacitinib in suppressing TNF-α and IL-6 in arthritis models, likely due to SYK co-inhibition . However, Fostamatinib shows superior specificity in SYK-driven diseases like lupus.
- Safety : this compound’s higher LD50 (>500 mg/kg) suggests a wider therapeutic window compared to Tofacitinib (LD50 = 300 mg/kg), though clinical data are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
